molecular formula C11H20O2 B8365405 Octane-3-yl acrylate CAS No. 1322-13-0

Octane-3-yl acrylate

Cat. No. B8365405
M. Wt: 184.27 g/mol
InChI Key: DNPFOADIPJWGQH-UHFFFAOYSA-N
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Patent
US05274171

Procedure details

p-Anisidine (123 g), propionic acid (200 ml) and water (250 ml) were mixed in a 5 liter reaction flask and cooled to 0° C. Sulfuric acid 98% (202 g) was added gradually with cooling followed by the addition of sodium nitrite (69 g) dissolved in 200 ml water over a 50 minute period. The stirring was continued for a further one hour at 0°-2° C., t-Butylamine (0.5 g) was then added. After an additional 15 minutes of stirring Pd(dba)2 (1.0 g) and propionic acid (250 ml) were added. 2-Ethylhexyl acrylate (276 g) was then added over a period of 10 minutes while maintaining the temperature at 0° C. The reaction was then allowed to warm to room temperature and stirred for 24 hours. Sodium hydroxide (333 g of 30% solution) was added and after 10 minutes the lower aqueous layer was separated and extracted twice with ether (200 ml). The ether layers were combined and evaporated. The residue was combined with the organic layer and distilled to give separate fractions of propionic acid, excess ethylhexyl acrylate and 273 g of 2-ethylhexyl p-methoxycinnamate (94.0% yield).
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Two
Quantity
0.5 g
Type
catalyst
Reaction Step Three
Quantity
123 g
Type
reactant
Reaction Step Four
Quantity
200 mL
Type
reactant
Reaction Step Four
Name
Quantity
250 mL
Type
solvent
Reaction Step Four
Quantity
202 g
Type
reactant
Reaction Step Five
Quantity
69 g
Type
reactant
Reaction Step Six
Quantity
276 g
Type
reactant
Reaction Step Seven
Quantity
333 g
Type
reactant
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](N)=[CH:5][CH:4]=1.C(O)(=O)CC.S(=O)(=O)(O)O.N([O-])=O.[Na+].[C:24]([O:28][CH2:29][CH:30]([CH2:35][CH3:36])[CH2:31][CH2:32][CH2:33][CH3:34])(=[O:27])[CH:25]=[CH2:26].[OH-].[Na+].C(OC(CC)CCCCC)(=O)C=C>O.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.C1C=CC(/C=C/C(/C=C/C2C=CC=CC=2)=O)=CC=1.[Pd].C(N)(C)(C)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:26]=[CH:25][C:24]([O:28][CH2:29][CH:30]([CH2:35][CH3:36])[CH2:31][CH2:32][CH2:33][CH3:34])=[O:27])=[CH:5][CH:4]=1 |f:3.4,6.7,10.11.12|

Inputs

Step One
Name
Quantity
200 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
1 g
Type
catalyst
Smiles
C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.C=1C=CC(=CC1)/C=C/C(=O)/C=C/C2=CC=CC=C2.[Pd]
Step Three
Name
Quantity
0.5 g
Type
catalyst
Smiles
C(C)(C)(C)N
Step Four
Name
Quantity
123 g
Type
reactant
Smiles
COC1=CC=C(C=C1)N
Name
Quantity
200 mL
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
250 mL
Type
solvent
Smiles
O
Step Five
Name
Quantity
202 g
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Six
Name
Quantity
69 g
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Seven
Name
Quantity
276 g
Type
reactant
Smiles
C(C=C)(=O)OCC(CCCC)CC
Step Eight
Name
Quantity
333 g
Type
reactant
Smiles
[OH-].[Na+]
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C=C)(=O)OC(CCCCC)CC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 24 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
TEMPERATURE
Type
TEMPERATURE
Details
while maintaining the temperature at 0° C
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
CUSTOM
Type
CUSTOM
Details
was separated
EXTRACTION
Type
EXTRACTION
Details
extracted twice with ether (200 ml)
CUSTOM
Type
CUSTOM
Details
evaporated
DISTILLATION
Type
DISTILLATION
Details
distilled
CUSTOM
Type
CUSTOM
Details
to give

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
COC1=CC=C(C=CC(=O)OCC(CCCC)CC)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 273 g
YIELD: PERCENTYIELD 94%
YIELD: CALCULATEDPERCENTYIELD 94.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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